BMT-090605

AAK1 inhibition Enzymatic potency Kinase inhibitor

For neuropathic pain studies requiring unambiguous attribution to spinal AAK1 pharmacology, BMT-090605 provides validated sub-nanomolar cellular potency (IC50: 0.63 ±0.39 nM) with undetectable brain exposure (<4 nM). * **Spinal Selectivity**: Restricted distribution (cord: 90-317 nM, brain: <4 nM) for clear mechanistic interpretation. * **Benchmarked Efficacy**: Efficacy comparable to intrathecal clonidine (3 μg/rat) in the rat CCI neuropathic pain model. * **Supply Chain**: Bulk quantities available on request, shipped under ambient conditions for research use.

Molecular Formula C21H24N4O2
Molecular Weight 364.45
CAS No. 1551403-51-0
Cat. No. B606299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMT-090605
CAS1551403-51-0
SynonymsBMT090605;  BMT 090605;  BMT-090605
Molecular FormulaC21H24N4O2
Molecular Weight364.45
Structural Identifiers
SMILESCC1=NC=CC2=C1C(=O)N(C3=C2C=C(C(=C3)OCC(CC(C)C)N)C#N)C
InChIInChI=1S/C21H24N4O2/c1-12(2)7-15(23)11-27-19-9-18-17(8-14(19)10-22)16-5-6-24-13(3)20(16)21(26)25(18)4/h5-6,8-9,12,15H,7,11,23H2,1-4H3/t15-/m0/s1
InChIKeyNQXBZPJVVGIFBJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMT-090605 AAK1 Inhibitor Overview


BMT-090605 (CAS 1551403-51-0) is a potent and selective small-molecule inhibitor of adaptor protein-2 associated kinase 1 (AAK1) with an enzymatic IC50 of 0.6 nM [1]. It belongs to the benzo[c][2,7]naphthyridine class of AAK1 inhibitors and demonstrates antinociceptive activity in preclinical neuropathic pain models . The compound exhibits measurable selectivity against the closely related kinases BMP-2-inducible protein kinase (BIKE) and cyclin G-associated kinase (GAK), with IC50 values of 45 nM and 60 nM, respectively [1].

Why Generic Substitution Fails for BMT-090605


AAK1 inhibitors exhibit substantial structural and pharmacological diversity that precludes interchangeable use in pain research. BMT-090605 demonstrates a fundamentally different pharmacological profile compared to other AAK1 inhibitors such as LP-935509 and SGC-AAK1-1, particularly in terms of potency, selectivity, and tissue distribution [1]. BMT-090605 is a non-brain-penetrant inhibitor with restricted distribution to the spinal cord—a critical determinant of its antinociceptive mechanism—while LP-935509 is brain-penetrant [1][2]. Substitution between these compounds without accounting for these differential properties would yield non-comparable experimental outcomes and confound mechanistic interpretation [1].

Comparative Evidence for BMT-090605


AAK1 Inhibitory Potency vs. LP-935509

BMT-090605 demonstrates substantially greater enzymatic potency against AAK1 compared to the widely studied comparator LP-935509. In standardized in vitro kinase assays, BMT-090605 exhibits an IC50 of 0.6 nM, while LP-935509 shows an IC50 of 3.3 nM under comparable assay conditions [1][2]. This 5.5-fold difference in potency may translate to lower effective concentrations in cellular and in vivo models, a consideration for experimental design and dose-ranging studies.

AAK1 inhibition Enzymatic potency Kinase inhibitor

Selectivity Over BIKE and GAK Kinases

Selectivity against the structurally homologous kinases BIKE and GAK represents a critical differentiator among AAK1 inhibitors. BMT-090605 inhibits BIKE with an IC50 of 45 nM (75-fold selectivity over AAK1) and GAK with an IC50 of 60 nM (100-fold selectivity) [1]. In contrast, LP-935509 inhibits BIKE with an IC50 of 14 nM (4.2-fold selectivity) and GAK with an IC50 of 320 nM (97-fold selectivity) [2]. BMT-090605 thus provides a substantially cleaner selectivity window, particularly against BIKE, where it offers a 75-fold margin compared to LP-935509's 4.2-fold margin [1][2].

Selectivity profiling Kinase off-target BIKE GAK

Cellular Potency in AAK1 Inhibition

BMT-090605 demonstrates excellent concordance between enzymatic and cellular potency, with a cellular IC50 of 0.63 ± 0.39 nM for AAK1 inhibition [1]. This retention of sub-nanomolar potency in a cellular context indicates effective cell permeability and target engagement. In contrast, the analog BMT-124110 exhibits an enzymatic IC50 of 0.9 nM, representing a 1.5-fold weaker potency profile [2]. No publicly available cellular IC50 data for BMT-124110 were identified for direct head-to-head comparison.

Cellular potency Cell-based assay AAK1 inhibition

Spinal Cord-Selective Tissue Distribution

A defining pharmacokinetic feature of BMT-090605 is its restricted tissue distribution. Following intrathecal administration, measurable drug levels of 90–317 nM were detected in lumbar spinal cord tissue, whereas brain and plasma levels remained below 4 nM [1]. This translates to a minimum spinal cord-to-plasma concentration ratio exceeding 22.5-fold, confirming the compound's non-brain-penetrant and spinal cord-restricted profile. In contrast, LP-935509 is characterized as a brain-penetrant AAK1 inhibitor with systemic oral bioavailability of 100% following oral administration [2][3], a fundamentally different distribution pattern that drives divergent pharmacological outcomes.

Tissue distribution Pharmacokinetics Spinal cord targeting Blood-brain barrier

In Vivo Efficacy vs. Intrathecal Clonidine

In the rat chronic constriction injury (CCI) model of neuropathic pain, intrathecal administration of BMT-090605 produced dose-dependent antinociception over a range of 0.3–3 μg/rat [1]. At the highest dose tested (3 μg/rat, intrathecal), BMT-090605 exhibited efficacy comparable to intrathecal clonidine administered at the same 3 μg/rat dose [1]. Clonidine, an α2-adrenergic agonist, represents a clinically validated comparator for spinal analgesia. The observed efficacy was mechanistically linked to AAK1 inhibition in the spinal cord and was blocked by α2-adrenergic receptor antagonists, confirming engagement of a pathway with established human translational relevance [1].

Antinociception Neuropathic pain In vivo efficacy Chronic constriction injury

AAK1 Potency vs. SGC-AAK1-1

Relative to the widely available chemical probe SGC-AAK1-1, BMT-090605 exhibits dramatically superior AAK1 inhibitory potency. SGC-AAK1-1 demonstrates an IC50 of 270 nM and a Ki of 9 nM against AAK1, compared to BMT-090605's enzymatic IC50 of 0.6 nM [1][2][3]. This represents an approximately 450-fold difference in IC50 values. The substantial potency gap positions BMT-090605 as a more suitable tool for applications requiring high-affinity target engagement, such as low-abundance target detection or studies where compound solubility limits achievable concentrations.

Chemical probe comparison AAK1 inhibitor potency Tool compound selection

Research Applications of BMT-090605


Spinal Cord-Selective Pharmacology

BMT-090605 is the preferred tool compound for investigations requiring isolation of spinal AAK1 pharmacology from supraspinal or brain-mediated confounds. Its restricted tissue distribution—with lumbar spinal cord concentrations of 90–317 nM and undetectable brain levels (<4 nM)—enables unambiguous attribution of observed antinociceptive effects to spinal cord AAK1 inhibition [1]. This contrasts with brain-penetrant comparators such as LP-935509, which distribute to both spinal and brain compartments [1].

High-Sensitivity Target Engagement Assays

For cellular target-engagement experiments where assay sensitivity is limiting, BMT-090605 provides a validated cellular IC50 of 0.63 ± 0.39 nM [1]. This sub-nanomolar cellular potency, coupled with its 5.5-fold potency advantage over LP-935509 and 450-fold advantage over SGC-AAK1-1, makes BMT-090605 the optimal selection for assays requiring robust target occupancy at low compound concentrations [1].

α2-Adrenergic Antinociception Studies

BMT-090605 antinociception has been mechanistically validated as α2-adrenergic receptor-dependent—a pathway with established translational relevance in human pain modulation [1]. In vivo studies demonstrated that α2-adrenergic receptor antagonists, but not opioid receptor antagonists, prevented BMT-090605-mediated antinociception in both behavioral and electrophysiological assays [1]. This pathway-specific validation supports BMT-090605 as a reliable tool for investigating AAK1–α2-adrenergic crosstalk in spinal nociceptive processing [1].

Neuropathic Pain Model with Clonidine Benchmark

BMT-090605 has been directly benchmarked against intrathecal clonidine (3 μg/rat) in the rat CCI model of neuropathic pain, showing comparable efficacy at equivalent doses [1]. This established efficacy reference enables researchers to contextualize BMT-090605's antinociceptive magnitude against a clinically utilized analgesic, facilitating study design and power calculations for preclinical pain research [1].

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